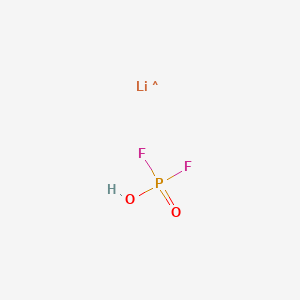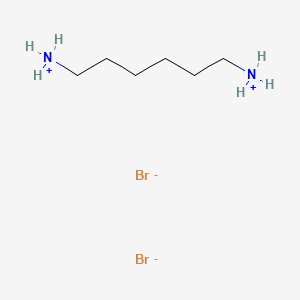
2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid
Vue d'ensemble
Description
2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid is a complex organic compound used primarily in the field of peptide synthesis. The compound features a combination of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which are essential in the stepwise synthesis of peptides. The presence of these protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is first protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Boc Protection: The piperidine ring is protected using tert-butyloxycarbonyl anhydride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with the piperidine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid undergoes several types of reactions:
Deprotection Reactions: The Fmoc and Boc groups can be selectively removed using specific reagents.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling: Reagents such as DCC, DIC, and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences and structures, depending on the intended synthesis.
Applications De Recherche Scientifique
2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It is used in the stepwise synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups allow for selective deprotection and coupling reactions, enabling the stepwise assembly of peptides. The compound interacts with coupling reagents and other amino acids to form peptide bonds, ultimately leading to the formation of the desired peptide or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Fmoc-amino)-2-(1-boc-4-piperidyl)propionic acid
- 2-(Fmoc-amino)-2-(1-boc-4-piperidyl)butyric acid
- 2-(Fmoc-amino)-2-(1-boc-4-piperidyl)valeric acid
Uniqueness
2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid is unique due to its specific combination of Fmoc and Boc protecting groups, which provide selective deprotection and coupling capabilities. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the sequence and structure is essential.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZZVCJRHLAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313051-96-6 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)


![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)
![(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068159.png)



![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

